Triethylgermanium chloride

説明

The exact mass of the compound Triethylchlorogermane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

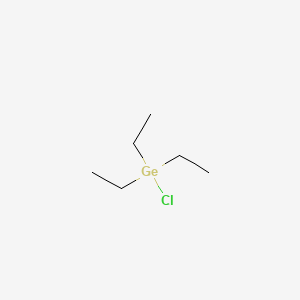

Structure

2D Structure

特性

IUPAC Name |

chloro(triethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKMPDNXOGQMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049382 | |

| Record name | Triethylgermanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-28-5 | |

| Record name | Chlorotriethylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 994-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethylgermanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIETHYLGERMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5C1118J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Initiation:the Reaction is Initiated by the Formation of Radicals. This Can Be Achieved by the Homolytic Cleavage of a Radical Initiator E.g., Aibn or a Peroxide Upon Heating or Irradiation, Which then Generates a Triethylgermyl Radical Et₃ge• by Abstracting the Chlorine Atom from Triethylgermanium Chloride.

Initiator → 2 R•

R• + Et₃Ge-Cl → R-Cl + Et₃Ge•

Propagation:the Propagation Phase Consists of a Series of Chain Carrying Steps. the Triethylgermyl Radical Can React with an Organic Substrate, for Example, by Adding to an Alkene or Alkyne. This Addition Creates a New Carbon Centered Radical, Which Can then React with Another Molecule of Triethylgermanium Chloride to Form the Desired Product and Regenerate the Triethylgermyl Radical, Thus Continuing the Chain.chemistrysteps.com

Et₃Ge• + R'-CH=CH₂ → R'-CH(•)-CH₂-GeEt₃

R'-CH(•)-CH₂-GeEt₃ + Et₃Ge-Cl → R'-CH(Cl)-CH₂-GeEt₃ + Et₃Ge•

Termination:the Chain Reaction is Terminated when Two Radicals Combine to Form a Stable, Non Radical Species. This Can Occur Through the Coupling of Two Triethylgermyl Radicals, a Triethylgermyl Radical with Another Radical Species, or Two Other Radical Intermediates.chemistrysteps.comlibretexts.org

Germanium-Halogen Exchange Processes

Germanium-halogen exchange reactions at the germanium center of triethylgermanium (B15089029) chloride can occur, transforming it into other triethylgermanium halides (e.g., fluoride, bromide, or iodide). The mechanism of this exchange can vary depending on the reaction conditions and the nature of the halide source.

One plausible pathway involves nucleophilic attack by a halide ion (e.g., F⁻ from a fluoride salt) on the germanium atom. This would lead to a five-coordinate trigonal bipyramidal intermediate. Such intermediates are known to undergo pseudorotation, such as the Berry pseudorotation mechanism, where axial and equatorial ligands can interchange positions rapidly. ic.ac.ukwikipedia.org Following this potential rearrangement, a chloride ion would be expelled as the leaving group, resulting in the formation of the new triethylgermanium halide. The presence of catalysts, such as Lewis acids or other metal complexes, can facilitate this process. organic-chemistry.org

Alternatively, under different conditions, a metal-catalyzed pathway could be operative. This might involve an oxidative addition of the triethylgermanium chloride to a low-valent metal center, followed by halide exchange at the metal center, and then reductive elimination to release the new triethylgermanium halide and regenerate the catalyst. frontiersin.orgnih.govrsc.org

| Proposed Mechanism | Key Intermediate | Driving Force |

| Nucleophilic Substitution | Pentacoordinate germanate species | Formation of a more stable Ge-X bond or precipitation of a metal chloride salt. |

| Metal-Catalyzed Exchange | Organometallic complex with Ge and halide ligands | Favorable thermodynamics of the overall exchange process. |

Cross-Coupling Reactions of Organogermanium Compounds

Organogermanium compounds, often prepared from this compound, are valuable partners in palladium-catalyzed cross-coupling reactions. Mechanistic studies have revealed that the reactivity of aryltriethylgermanes in these couplings can differ significantly from their organosilicon and organotin counterparts.

While traditional cross-coupling reactions proceed via a Pd(0)/Pd(II) catalytic cycle involving transmetalation, aryltriethylgermanes are often unreactive in this pathway. Instead, a distinct mechanism involving an electrophilic aromatic substitution (SEAr) type activation of the C-Ge bond is proposed. This pathway is favored when using more electrophilic palladium catalysts, such as those generated from Pd(TFA)₂ or palladium nanoparticles.

The proposed mechanism involves the direct electrophilic attack of a cationic or highly electron-deficient palladium(II) species on the electron-rich aromatic ring of the aryltriethylgermane. This attack occurs at the carbon atom bearing the triethylgermyl group (the ipso position), leading to the cleavage of the C-Ge bond and the formation of an arylpalladium intermediate. This intermediate then proceeds through the remainder of the catalytic cycle (e.g., reductive elimination) to form the cross-coupled product. This unique reactivity allows for excellent chemoselectivity, as other common cross-coupling partners like boronic esters may remain untouched under these conditions.

Uncatalyzed Reduction Mechanisms with Triethylgermane (B74486)

Triethylgermane (Et₃GeH), which can be readily prepared from this compound, can function as a reducing agent for certain organic substrates, notably organic halides, even in the absence of a catalyst. The mechanism of these uncatalyzed reductions is believed to proceed through a polar or ionic pathway, particularly with substrates that can form stable carbocations.

In the case of the reduction of a tertiary alkyl halide (R₃C-X), the reaction is thought to be initiated by the ionization of the alkyl halide to form a carbocation (R₃C⁺) and a halide ion (X⁻). The rate of this step is dependent on the stability of the resulting carbocation and the polarity of the solvent.

The formed carbocation is a powerful electrophile and is subsequently trapped by a hydride transfer from triethylgermane. The Ge-H bond in triethylgermane is polarized with the hydrogen atom being hydridic (H⁻-like). This hydride is transferred to the carbocation, resulting in the formation of the reduced alkane (R₃C-H) and a triethylgermyl cation ([Et₃Ge]⁺). The triethylgermyl cation then combines with the halide ion to regenerate triethylgermanium halide.

Key Mechanistic Steps:

Carbocation Formation: The organic halide ionizes to form a carbocation and a halide ion.

Hydride Transfer: The carbocation is quenched by abstracting a hydride from triethylgermane.

Product Formation: This yields the reduced organic compound and a triethylgermyl cation, which then reacts with the halide ion.

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, can occur if a more stable carbocation can be formed prior to the hydride transfer from triethylgermane. byjus.comlumenlearning.commasterorganicchemistry.comlibretexts.org

Spectroscopic and Structural Characterization of Triethylgermanium Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable tools for probing the molecular framework of triethylgermanium (B15089029) chloride. These techniques provide a wealth of information, from the local chemical environment of individual atoms to the vibrational modes of the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ⁷³Ge NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of triethylgermanium chloride, the protons of the ethyl groups give rise to characteristic signals. Due to the electronegativity of the chlorine and germanium atoms, the methylene (-CH2-) protons are expected to be deshielded and appear at a lower field (higher ppm value) compared to the methyl (-CH3) protons. The signal for the methylene protons will typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the carbon framework. Two distinct signals are expected, corresponding to the methylene (-CH2-) and methyl (-CH3) carbons of the ethyl groups. The carbon atom directly bonded to the germanium (methylene carbon) will resonate at a different chemical shift than the terminal methyl carbon.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (-CH₂) | Data not available | Quartet | Data not available |

| ¹H (-CH₃) | Data not available | Triplet | Data not available |

| ¹³C (-CH₂) | Data not available | - | - |

| ¹³C (-CH₃) | Data not available | - | - |

| ⁷³Ge | Data not available | - | - |

| Note: Specific experimental NMR data for this compound is not available in the cited sources. The table reflects the expected multiplicities based on the molecular structure. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching vibrations of the ethyl groups, typically observed in the region of 2850-3000 cm⁻¹.

C-H bending vibrations (scissoring, wagging, and twisting) of the methylene and methyl groups, which appear in the fingerprint region (below 1500 cm⁻¹).

Ge-C stretching vibrations , which are expected to occur at lower frequencies, characteristic of heavier atoms.

Ge-Cl stretching vibration , which is anticipated to be a strong absorption at a low wavenumber, typically in the far-infrared region.

While a complete list of vibrational frequencies is not detailed in the available literature, the presence of these characteristic bands confirms the molecular structure of this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretch | 2850 - 3000 |

| C-H bend | < 1500 |

| Ge-C stretch | Lower frequency region |

| Ge-Cl stretch | Low frequency (Far-IR) |

| Note: Specific experimental IR peak data for this compound is not available in the cited sources. The table reflects the expected regions for key vibrational modes. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the sum of the atomic masses of the most abundant isotopes of its constituent elements. Due to the isotopic distribution of germanium and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks.

The fragmentation of this compound upon electron ionization would likely involve the cleavage of the Ge-C and Ge-Cl bonds. Common fragmentation pathways for organometallic compounds include the loss of alkyl radicals. For this compound, the following fragment ions could be expected:

[Ge(C₂H₅)₂Cl]⁺: Resulting from the loss of an ethyl radical.

[Ge(C₂H₅)₃]⁺: Resulting from the loss of a chlorine atom.

[Ge(C₂H₅)Cl]⁺: Resulting from the loss of two ethyl radicals.

[GeCl]⁺: Resulting from the loss of all three ethyl groups.

The relative abundances of these fragment ions provide valuable information about the stability of the different bonds within the molecule.

| Predicted Fragment Ion | Formula |

| Loss of an ethyl radical | [Ge(C₂H₅)₂Cl]⁺ |

| Loss of a chlorine atom | [Ge(C₂H₅)₃]⁺ |

| Loss of two ethyl radicals | [Ge(C₂H₅)Cl]⁺ |

| Loss of three ethyl radicals | [GeCl]⁺ |

| Note: This table is based on predicted fragmentation patterns and does not contain experimental m/z values or relative abundances. |

Raman Spectroscopy

Raman spectroscopy, like IR spectroscopy, provides information about the vibrational modes of a molecule. However, the selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique but not the other. For a molecule with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound does not possess a center of symmetry, the combination of both techniques provides a more complete vibrational analysis.

The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the Ge-C bonds and the Ge-Cl bond. The C-H stretching and bending vibrations of the ethyl groups would also be present.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Ge-Cl symmetric stretch | Strong, low frequency |

| Ge-C symmetric stretch | Strong, characteristic frequency |

| C-H stretch | 2850 - 3000 |

| C-H bend | < 1500 |

| Note: Specific experimental Raman shift data for this compound is not available in the cited sources. The table reflects the expected regions for key vibrational modes. |

X-ray Crystallography Studies for Structural Elucidation

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. Such a study would provide invaluable information, including:

Ge-Cl and Ge-C bond lengths: These parameters would give insight into the nature of these bonds.

C-Ge-C and Cl-Ge-C bond angles: These would define the coordination geometry around the germanium atom, which is expected to be tetrahedral.

Crystal packing: Information on how the molecules are arranged in the solid state, including intermolecular interactions.

In the absence of experimental crystallographic data, computational modeling and gas-phase electron diffraction studies could provide theoretical and experimental insights into the molecular structure of this compound.

| Structural Parameter | Expected Value/Geometry |

| Coordination Geometry around Ge | Tetrahedral |

| Ge-Cl Bond Length | Data not available |

| Ge-C Bond Length | Data not available |

| C-Ge-C Bond Angle | ~109.5° |

| Cl-Ge-C Bond Angle | ~109.5° |

| Crystal System | Data not available |

| Space Group | Data not available |

| Note: The expected geometry is based on VSEPR theory. No experimental crystallographic data has been cited. |

Computational and Theoretical Investigations of Triethylgermanium Chloride and Organogermanium Systems

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations, particularly those based on molecular orbital theory and density functional theory (DFT), are powerful methods for predicting the geometric and electronic structures of molecules. wavefun.com These calculations can yield highly reliable information on bond lengths, bond angles, dihedral angles, and vibrational frequencies. wavefun.comnih.gov

While specific, in-depth quantum chemical studies focusing solely on the molecular structure of isolated triethylgermanium (B15089029) chloride are not extensively documented in the reviewed literature, the principles of these calculations are well-established and have been applied to numerous analogous organogermanium compounds. For instance, calculations on germanium (IV) chloride (GeCl4) have been performed to determine its tetrahedral geometry. researchgate.net For more complex organogermanium compounds like germatrane derivatives, DFT calculations at the B3LYP/aug-cc-pVDZ level have been used to determine equilibrium structures and calculate vibrational spectra. researchgate.net The calculated frequencies for 1-germatranol, a related organogermanium compound, provide a reference for the types of vibrational modes that can be analyzed.

To illustrate the nature of data obtained from such calculations, the following table presents calculated vibrational frequencies for key modes in 1-germatranol.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3750-3650 | Stretching vibration of the hydroxyl group |

| ν(C-H) | 3000-2850 | Stretching vibrations of the ethyl groups |

| ν(Ge-O) | 800-700 | Stretching vibration of the germanium-oxygen bond |

| ν(Ge-C) | 600-500 | Stretching vibration of the germanium-carbon bond |

This table is illustrative and based on data for related germatrane compounds, as specific detailed vibrational analysis for triethylgermanium chloride was not found in the provided search results. The frequency ranges are typical for these types of bonds.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to understand bonding in molecules. researchgate.netwisc.edu It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. For organogermanium compounds, NBO analysis can elucidate the nature of the Ge-C and Ge-Cl bonds in this compound, including their polarity and hybrid orbital contributions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms, providing insights into transition states and reaction pathways. researchgate.netnih.gov One of the key reactions involving this compound is its reaction with Grignard reagents to form new Ge-C bonds. researchgate.net For example, the synthesis of various arylgermanes proceeds through the reaction of this compound with the corresponding aryl magnesium halide. researchgate.net

While a detailed DFT study specifically for the reaction of this compound with a Grignard reagent was not found in the search results, numerous computational studies on Grignard reactions provide a general mechanistic framework. nih.govresearchgate.netrsc.org These studies typically involve:

Locating Reactants and Products: The geometries and energies of the starting materials (e.g., this compound and the Grignard reagent) and the final products are optimized.

Identifying Transition States: The transition state structure for the key bond-forming step is located. This is a critical point on the potential energy surface that connects reactants and products.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is crucial for understanding the reaction rate.

Investigating Solvent Effects: The influence of solvents, such as tetrahydrofuran (B95107) (THF), is often included in the calculations, as they can significantly affect the reaction mechanism and energetics. nih.gov

DFT calculations on model Grignard reactions have elucidated the preference for either a polar, nucleophilic addition mechanism or a single-electron transfer (SET) pathway, depending on the substrates and reaction conditions. nih.govrsc.org For the reaction of this compound, DFT could clarify the nature of the attacking species (monomeric vs. dimeric Grignard reagent) and the structure of the transition state for the substitution of the chlorine atom.

Computational Modeling of Electronic Properties and Energy Levels

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding its reactivity and spectroscopic behavior. dergipark.org.trresearchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical stability.

Computational modeling provides reliable predictions of these properties. A study on a donor-acceptor conjugated polymer, PBDB-T-Ge, which incorporates a triethyl germane (B1219785) substituent, utilized DFT calculations to determine the electronic properties of the triethyl-Ge comonomer. nih.gov The calculations, performed at the B3LYP/6-31G(d) level of theory, provide valuable insight into the electronic influence of the triethylgermanium group. nih.gov

| Computational Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.02 |

| LUMO Energy | -2.36 |

| Band Gap (HOMO-LUMO) | 2.66 |

Data from DFT calculations on a triethyl-Ge comonomer used in the synthesis of the polymer PBDB-T-Ge. nih.gov

Theoretical Analysis of Intermolecular Interactions (e.g., Dihydrogen Bonding)

Intermolecular interactions play a crucial role in determining the physical properties and reactivity of molecular systems. One such non-covalent interaction that has been the subject of theoretical investigation in organogermanium systems is the dihydrogen bond. acs.orgmdpi.com A dihydrogen bond is an interaction between a protonic hydrogen atom (Hδ+) and a hydridic hydrogen atom (Hδ-). nsf.gov

A detailed theoretical study using time-dependent density functional theory (TD-DFT) investigated the intermolecular dihydrogen bond (O-H···H-Ge) in the electronically excited state of a complex formed between phenol (B47542) and triethylgermanium hydride (TEGH), a close analogue of this compound. researchgate.net The study found that upon electronic excitation to the S1 state, the O-H stretching vibrational frequency in the phenol-TEGH complex shifts to a lower frequency compared to the ground state. researchgate.net This red-shift is indicative of a strengthening of the dihydrogen bond in the excited state.

Analysis of the frontier molecular orbitals in this study revealed that the excitation is localized on the phenol moiety. researchgate.net These findings are significant as they demonstrate that electronic excitation can modulate the strength of dihydrogen bonds in organogermanium complexes. While this study was on triethylgermanium hydride, the principles can be extended to suggest that this compound could potentially engage in similar weak intermolecular interactions, although the presence of the electronegative chlorine atom would alter the electronic landscape around the germanium center compared to the hydride.

Applications of Triethylgermanium Chloride in Advanced Materials and Catalysis

Applications in Materials Science

In materials science, triethylgermanium (B15089029) chloride is a key reagent for introducing the triethylgermyl group ((C₂H₅)₃Ge) into various molecular structures, enabling the creation of materials with tailored electronic and physical properties.

Precursor for Organogermanium Compounds in Materials Research

Triethylgermanium chloride is a fundamental starting material for the synthesis of a wide array of organogermanium compounds. chembk.comchembk.com Its utility lies in its reactivity with nucleophilic reagents, such as Grignard reagents, which allows for the straightforward attachment of the triethylgermyl moiety to diverse organic frameworks. This process is a common method for creating more complex organogermanium molecules for research and development. researchgate.netresearchgate.net For instance, the reaction of this compound with appropriate Grignard reagents has been employed to synthesize arylgermanes and other alkylgermanes like pentyltriethylgermane. researchgate.netontosight.ai These resulting compounds are often more stable and less toxic than other organometallic analogs and serve as versatile building blocks for further chemical transformations or as the primary components in materials with specific functionalities. researchgate.net

Development of Conjugated Polymers Implementing Germanium (e.g., PBDB-T-Ge)

A significant application of this compound is in the synthesis of novel donor-acceptor (D-A) conjugated polymers. mdpi.comnih.gov These polymers are at the forefront of research for organic electronics due to their tunable properties. mdpi.com A notable example is the synthesis of PBDB-T-Ge, a two-dimensional conjugated copolymer where a triethyl germanium substituent is incorporated into the electron-donor unit of the polymer backbone. mdpi.comnih.gov

The introduction of germanium is achieved by reacting a precursor molecule with this compound. mdpi.com Research has shown that using a "Turbo-Grignard" reagent (iPrMgCl·LiCl) for this step is highly efficient, allowing the reaction to proceed at room temperature with a significantly higher yield compared to conventional methods that require cryogenic temperatures. mdpi.comresearchgate.net This synthetic strategy highlights the role of this compound as a critical component for modifying polymer structures to achieve desired optoelectronic characteristics. mdpi.com

Table 1: Comparison of Synthesis Methods for Germanium Implementation in PBDB-T-Ge Precursor

| Method | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional Alkylation | n-BuLi | -78 °C | 45.3% | researchgate.net |

Potential in Polymer Solar Cells (PSCs) and Optoelectronic Devices

The development of conjugated polymers like PBDB-T-Ge using this compound is directly aimed at applications in polymer solar cells (PSCs) and other optoelectronic devices. chembk.commdpi.comnih.govmdpi.com The performance of these devices is highly dependent on the electronic energy levels—specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—of the materials used in the active layer. mdpi.commdpi.com

Table 2: Electronic and Optical Properties of PBDB-T-Ge Polymer

| Property | Value | Significance | Reference |

|---|---|---|---|

| HOMO Level | -5.45 eV | Lower energy level enhances compatibility with acceptors. | mdpi.comnih.gov |

| LUMO Level | -3.64 eV | Influences the open-circuit voltage of a solar cell. | mdpi.comnih.gov |

| UV-Vis Absorption Peak | 484 nm | Indicates the wavelength of maximum light absorption. | mdpi.comnih.govdntb.gov.ua |

Use in Semiconductor Industry

This compound is also utilized in the semiconductor industry. americanelements.comchembk.comchembk.com Organogermanium compounds, including those derived from this compound, can serve as precursors for the chemical vapor deposition (CVD) or other deposition techniques to create germanium-containing thin films. ontosight.aiontosight.ai These films are integral components in the fabrication of various electronic devices. Germanium itself is a well-established semiconductor material used in transistors and other integrated circuits. americanelements.com

Catalytic Applications

Beyond its role in materials synthesis, this compound is a precursor in the field of catalysis.

Precursor for Organometallic Catalysts in Organic Synthesis

This compound serves as a starting material for the creation of organogermanium catalysts. chembk.comchembk.com These catalysts are employed in a variety of organic synthesis reactions, including cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. chembk.comchembk.com The ability to generate active catalytic species from a stable and accessible precursor like this compound is valuable in synthetic chemistry. While the field is dominated by other metals, organogermanium catalysts offer an alternative with different reactivity profiles and potentially lower toxicity. researchgate.netontosight.ai

Role in Germanium-Catalyzed Cross-Coupling Reactions

This compound serves as a crucial starting material for the synthesis of organogermanes used in various cross-coupling reactions. Arylgermanes, which can be readily prepared from this compound using reagents like Grignard reagents, have been identified as robust and effective coupling partners. researchgate.net These organogermane compounds demonstrate high stability towards both acidic and basic conditions. researchgate.net

In the realm of cross-coupling chemistry, organogermanes derived from this compound offer orthogonal reactivity, meaning they can react selectively in the presence of other common coupling functionalities like boronic esters (Bpin), silanes (SiMe3), and halides (I, Br, Cl). rwth-aachen.de This chemoselectivity is highly valuable for complex, multi-step syntheses.

Research has demonstrated the utility of these germane (B1219785) compounds in several advanced catalytic systems:

Gold-Catalyzed Cross-Coupling: Aryl germanes participate in gold-catalyzed cross-coupling with aryldiazonium salts. rwth-aachen.de This method is effective for forming biaryl compounds and tolerates a wide array of functional groups. rwth-aachen.de A strategy involving the in-situ transfer of polyfluoroarenes to a gold complex with a silver co-catalyst enables the coupling of both electron-rich and electron-poor aryl germanes. rwth-aachen.de

Palladium-Catalyzed Cross-Coupling: While traditional palladium-catalyzed reactions are common, the use of aryl germanes offers unique advantages. For instance, in Suzuki reactions, notoriously unstable 2-pyridyl and polyfluoroaryl boronic acids can be replaced with their highly stable germane counterparts, synthesized from this compound. researchgate.net Mechanistic studies suggest that the electron-rich nature of aryl germanes makes them reactive towards electrophilic palladium species or nanoparticles, which act as the catalytic entities. researchgate.net

Photocatalytic Reactions: Aryl germanes have been successfully employed in photocatalytic C-N bond formation to produce nitroarenes. rwth-aachen.de This highlights the versatility of the germanium functional group in modern synthetic transformations initiated by light. rwth-aachen.de

The synthesis of functional polymers also utilizes this compound. For example, it is a precursor for creating monomers like [4,8-Bis[5-triethyl germanium)thiophene-2-yl]-2-trimethylstannylthieno[2,3-f] chemicalbook.combenzothiol-6-yl]-trimethylstannane, which can be polymerized with other monomers via palladium-catalyzed reactions to form donor-acceptor conjugated polymers for materials science applications. mdpi.com

Utility in Catalytic Hydrogenation Reactions of Aryl Germanes

A significant application of this compound is as a precursor to aryl germanes, which can then undergo catalytic hydrogenation to produce saturated carbocyclic and heterocyclic germanes. nih.govnih.gov This process transforms flat, two-dimensional aromatic germanes into complex, three-dimensional saturated structures, which are of substantial value in organic synthesis and medicinal chemistry. researchgate.netnih.govnih.gov

The hydrogenation is typically cis-selective and demonstrates high efficiency under specific catalytic conditions. nih.gov Among various catalysts tested, Nishimura's catalyst (a combination of Rhodium(III) oxide and Platinum(IV) oxide hydrate) has shown superior reactivity, achieving isolated yields of up to 96%. nih.gov The reaction generally proceeds under a hydrogen gas pressure of 50 bar at temperatures around 40-50 °C. nih.gov

This hydrogenation strategy is compatible with a broad range of functional groups on the aromatic ring, including methoxy (B1213986) (-OR), trifluoromethyl (-CF3), fluorine (-F), boronic esters (-Bpin), and silyl (B83357) ethers (-SiR3). researchgate.netnih.gov This tolerance allows for the synthesis of complex, functionalized saturated germanes. For instance, triethyl(naphthalen-1-yl)germane can be fully hydrogenated to the corresponding decalin germane with an 80% isolated yield. nih.gov The hydrogenation of heteroaryl germanes, such as 3-(triethylgermyl)pyridine, has also been successfully achieved, yielding the saturated heterocyclic product. nih.gov

Table 1: Selected Examples of Catalytic Hydrogenation of Aryl Germanes Reaction conditions: Aryl germane (0.1 mmol), H₂ (50 bar), Catalyst (5 mol %), CH₂Cl₂ (1.0 mL), T = 40-50 °C, Time = 24-60 h. nih.gov

| Starting Aryl Germane | Catalyst | Product | Isolated Yield (%) |

| Triethyl(naphthalen-1-yl)germane | Nishimura's Catalyst | Triethyl(decahydronaphthalen-1-yl)germane | 80 |

| Triethyl(3-methoxynaphthalen-2-yl)germane | Nishimura's Catalyst | Triethyl(decahydronaphthalen-2-yl-3-methoxy)germane | 62 |

| Triethyl(4-(trifluoromethyl)phenyl)germane | Nishimura's Catalyst | Triethyl(4-(trifluoromethyl)cyclohexyl)germane | 71 |

| 3-(Triethylgermyl)pyridine | Nishimura's Catalyst | 3-(Triethylgermyl)piperidine (after Boc protection) | 83 |

| Triethyl(4-fluorophenyl)germane | Nishimura's Catalyst | Triethyl(4-fluorocyclohexyl)germane | 34 |

Applications in Aza-Giese-Type Addition Reactions

The saturated cyclic germane products synthesized via the catalytic hydrogenation of aryl germanes serve as valuable intermediates in subsequent chemical transformations, notably in aza-Giese-type addition reactions. researchgate.netnih.gov This application demonstrates a powerful synthetic sequence where this compound is the ultimate starting material for creating complex nitrogen-containing molecules. researchgate.net

The aza-Giese reaction is a radical addition process that forms a carbon-nitrogen (C-N) bond. The saturated cyclic germanes, with their unique three-dimensional structures and reactivity, have proven to be effective substrates in this type of reaction. researchgate.netnih.gov This newly developed strategy expands the utility of organogermanium compounds, showcasing their potential in constructing molecular frameworks relevant to medicinal chemistry and the synthesis of natural products. nih.govnih.gov The stability and orthogonal reactivity of these germane compounds make them reliable building blocks for these advanced applications. nih.gov

Biological and Environmental Considerations of Organogermanium Compounds

Biological Activity of Organogermanium Compounds (General Overview, Excluding Dosage)

Organogermanium compounds exhibit a wide range of biological activities and have been the subject of extensive research. scispace.comresearchgate.net Unlike some of their inorganic counterparts, many water-soluble and stable organogermanium compounds demonstrate notable biological effects. researchgate.net The presence of a stable carbon-germanium bond in these compounds is a key feature, influencing their biological behavior. pharmacy180.com Research has explored their potential in various therapeutic areas, with a focus on their antitumor, immune-stimulating, and radioprotective properties. pharmacy180.com

Certain organogermanium compounds have demonstrated potential as antimicrobial agents. scispace.com For instance, tributylgermanium acetate (B1210297) has shown antimicrobial activities. scirp.org Research has indicated that ethyl and propyl germanium compounds are particularly active substances in inhibiting fungi, with longer carbon chains leading to greater antibacterial activity. scirp.org Spirogermanium (B1201630) has also been identified as an antimalarial drug with a novel structure that is active against resistant strains. scirp.org The antimicrobial activity of various organogermanium derivatives has been studied against a range of microorganisms including bacteria like Bacillus, Staphylococcus, Streptococcus, and Mycobacterium tuberculosis, as well as fungi such as Ascomycota, Candida, Cryptococcus, Saccharomyces, and Trichophyton. nih.gov

The antitumor properties of organogermanium compounds have been a significant area of investigation. scispace.compharmacy180.comijpsat.org Compounds such as germanium-132 (Ge-132), also known as bis-carboxyethylgermanium sesquioxide, and spirogermanium have been extensively studied for their anticancer potential. scispace.compharmacy180.com Ge-132 has been shown to possess antitumor and immune-modulating activity. pharmacy180.com Its mechanism is believed to be host-mediated, stimulating the immune system rather than being directly cytotoxic to cancer cells in vitro. pharmacy180.comnih.gov Specifically, Ge-132 may stimulate T-cells to induce interferon-gamma (IFN-γ), which in turn activates macrophages to become cytotoxic and eliminate tumor cells. nih.gov

Spirogermanium was the first organogermanium compound to be tested as an anticancer agent against a variety of human cancer cell lines, including ovarian, breast, and renal cell cancers. pharmacy180.com Its mode of action is thought to involve the inhibition of protein synthesis, with a secondary suppression of RNA and DNA synthesis. pharmacy180.com Other organogermanium compounds, such as germanium(IV)-polyphenol complexes and decaphenylgermanocene complexes, have also been identified as potential anticancer agents. scispace.com Furthermore, γ-thiocarbamido propyl germanium sesquioxide has demonstrated significant antitumor activity against KB, HCT, and Bel cells in vitro. nih.gov

Table 1: Investigated Antitumor Activity of Select Organogermanium Compounds

| Compound | Type of Cancer Cell Line/Tumor | Observed Effect | Citation |

|---|---|---|---|

| Spirogermanium | Ovarian, Cervix, Breast, Renal Cell Cancers | Anticancer agent | pharmacy180.com |

| Germanium-132 (Ge-132) | Ehrlich Ascites Tumor, Pulmonary Spindle Cell Carcinoma | Antitumor and immune-modulating activity | pharmacy180.comnih.gov |

| Germanium(IV)-polyphenol complexes | Not specified | Potential anticancer agents | scispace.com |

| Decaphenylgermanocene complexes | Not specified | Potential anticancer agents | scispace.com |

Organogermanium compounds, particularly Ge-132, are recognized for their ability to modulate the immune system. nih.govnih.govresearchgate.net Ge-132 has been reported to enhance immune-modulatory activities, including the induction of Interferon-γ (IFN-γ) and the enhancement of macrophage and NK cell activity. scirp.orgmdpi.com This immunomodulatory effect is a key aspect of its observed antitumor activity. nih.gov The compound is believed to stimulate T-cells, leading to the production of IFN-γ, which then activates macrophages. nih.gov Propagermanium (B1678255) is also thought to modulate the immune response by influencing the activity of macrophages and dendritic cells and enhancing the production of cytokines like IFN-γ. patsnap.com Furthermore, some organogermanium compounds can increase the ability of murine B lymphocytes in antibody production. scirp.org

Research suggests that organogermanium compounds, notably Ge-132, may have beneficial effects on the cardiovascular system. nih.govnih.govresearchgate.net Studies have indicated that Ge-132 exhibits multi-functional properties that could positively impact cardiovascular health. nih.govnih.govresearchgate.net These properties include anti-hypertensive, anti-glycation, and effects that enhance the lifecycle of erythrocytes. nih.gov The hydrolyzed form of Ge-132, 3-(trihydroxygermyl)propanoic acid, can form complexes with molecules containing a vicinal diol structure, such as catecholamines like adrenaline. nih.gov In animal studies, the administration of Ge-132 has been shown to produce a reduction in both mean arterial pressure and heart rate, suggesting an activation of parasympathetic efferent mechanisms and an inhibition of sympathetic efferent mechanisms. karger.com

Environmental Fate and Behavior of Organogermanium Compounds

The environmental presence of organogermanium compounds can result from both natural and anthropogenic sources. e-bookshelf.de While some organometallics are intentionally introduced into the environment as biocides, others enter as byproducts of industrial processes. e-bookshelf.de

Organogermanium compounds are generally more stable than their organotin and organolead counterparts. researchgate.net In natural waters, organic germanium is often found in extremely small sizes, allowing for easy transport through water flow. epa.gov The primary naturally occurring organogermanium compounds are mono- and dimethylgermanium. researchgate.net It is believed that these are formed through microbiological activity in continental zones containing germanium-rich minerals, which are then leached into rivers and eventually the sea. researchgate.net

Mobility and Persistence in Soil and Water

The environmental fate of organogermanium compounds, including Triethylgermanium (B15089029) chloride, is governed by a series of chemical and physical processes that dictate their movement (mobility) and lifespan (persistence) in soil and aquatic systems. While specific research on Triethylgermanium chloride is limited, its behavior can be inferred from the known chemistry of organogermanium halides and the general principles of organometallic chemistry in the environment.

Transformation in Aqueous Environments

Upon entering an aqueous environment, the primary and most significant transformation for this compound is hydrolysis. The germanium-chlorine (Ge-Cl) bond is susceptible to reaction with water. This process cleaves the chloride ion from the triethylgermanium moiety, resulting in the formation of Triethylgermanium hydroxide (B78521) and hydrochloric acid.

This hydrolysis is a critical step in determining the compound's subsequent mobility and persistence. The resulting Triethylgermanium hydroxide is expected to be more water-soluble than its chloride precursor, which enhances its potential for transport within water bodies. The general stability of the germanium-carbon (Ge-C) bond suggests that the triethylgermanium structure itself is relatively persistent against further abiotic degradation in water. wikipedia.org

Table 7.2.2.1: Hydrolysis of this compound Click on the headers to sort the table.

| Reactant | Medium | Product 1 | Product 2 | Environmental Implication |

| This compound | Water | Triethylgermanium hydroxide | Hydrochloric Acid | Increased mobility due to formation of a more soluble hydroxide species. |

Mobility and Persistence in Water

The mobility of organogermanium compounds in natural waters is significantly influenced by their solubility and stability. Because organogermanium compounds can be small in size, they may readily enter the environment through water flow. researchgate.net The formation of Triethylgermanium hydroxide increases the likelihood of the compound remaining dissolved in the water column and being transported with currents.

Mobility and Persistence in Soil

When introduced to soil, the fate of this compound and its hydrolysis product, Triethylgermanium hydroxide, is dictated by sorption processes. numberanalytics.com Sorption to soil particles can reduce the compound's mobility, preventing it from leaching into groundwater. Key factors influencing this process include:

Soil Organic Matter: The organic content of soil is known to affect the mobility of germanium. researchgate.net Organogermanium compounds can bind to humic and fulvic acids, which can either immobilize them or, in some cases, form mobile colloids. Studies on general germanium distribution in soil suggest that the mobile fraction, which may include organogermanium species, accounts for about 10% of the total germanium and is often bound to organic matter. researchgate.net

Clay Minerals: The mineral fraction of the soil, particularly clays, can adsorb organogermanium compounds through surface interactions.

pH: The soil pH can influence the surface charge of soil particles and the speciation of the germanium compound, thereby affecting sorption.

Persistence in soil is, again, linked to the stability of the Ge-C bond. While immobilized by sorption, the triethylgermanium moiety is expected to degrade slowly. Microbial biotransformation represents a potential pathway for the breakdown of such compounds over time. e-bookshelf.de The chloride ion released during hydrolysis is highly mobile in soil and can be readily leached by water.

Table 7.2.2.2: Factors Influencing Environmental Fate of Organogermanium Compounds An interactive table summarizing key environmental factors.

| Factor | Influence on Mobility | Influence on Persistence | Relevance to this compound |

| Hydrolysis | Increases mobility by forming more soluble hydroxide species. | Decreases persistence of the parent chloride compound but creates a persistent hydroxide. | The primary transformation pathway in aqueous environments. |

| Sorption | Decreases mobility by binding to soil particles (organic matter, clays). | Increases persistence in the soil matrix by reducing availability for transport and degradation. | Key process governing movement through the soil profile and into groundwater. |

| Water Solubility | High solubility leads to high mobility in aquatic systems and potential for leaching in soil. | Has little direct impact on chemical persistence but affects transport and potential for degradation in different environmental compartments. | The hydrolysis product, Triethylgermanium hydroxide, is expected to be water-soluble. |

| Microbial Action | Can decrease mobility by incorporating into biomass or increase it via formation of soluble metabolites. | Can decrease persistence through biodegradation pathways. | A likely long-term degradation pathway for the persistent triethylgermanium moiety. |

Q & A

Q. What are the optimal conditions for synthesizing triethylgermanium chloride in a laboratory setting?

this compound is typically synthesized via alkylation reactions using germanium tetrachloride (GeCl₄) and organometallic reagents like triethylaluminum (Al(C₂H₅)₃) under inert atmospheres (e.g., nitrogen or argon). Key steps include:

- Reagent Preparation : Use anhydrous solvents (e.g., hexane or THF) to avoid hydrolysis.

- Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions.

- Purification : Distillation under reduced pressure (boiling point: ~102°C) or recrystallization to isolate the product .

Methodological Note : Always confirm reaction completion using gas chromatography (GC) or NMR spectroscopy .

Q. How should this compound be handled and stored to ensure stability and safety?

- Handling : Use gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid contact with moisture, as the compound hydrolyzes readily.

- Storage : Keep in sealed, moisture-free containers under inert gas (argon). Store at 2–8°C in a flammable materials cabinet due to its high flammability (flash point: 35°F) .

Safety Protocol : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound?

Note : Include full spectral data in supporting information for reproducibility .

Advanced Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Model Ge–C bond dissociation energies to predict reactivity with transition metals (e.g., Pd or Ni catalysts).

- Mechanistic Insights : Compare activation barriers for transmetalation steps between this compound and silicon/tin analogs .

Experimental Validation : Pair computational results with kinetic studies (e.g., UV-Vis monitoring) to validate proposed mechanisms .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Variable Screening : Replicate experiments under standardized conditions (solvent purity, temperature, catalyst loading).

- Control Experiments : Test for moisture contamination or side reactions using IR spectroscopy (e.g., Ge–O bond formation).

- Data Reprodubility : Share raw datasets (spectra, chromatograms) in repositories adhering to FAIR principles .

Q. What role does this compound play in the development of organometallic catalysts?

- Catalytic Applications : Acts as a Lewis acid in Friedel-Crafts alkylation or as a precursor for germanium-based catalysts.

- Methodology : Optimize catalyst loading via kinetic profiling (e.g., turnover frequency measurements) .

Case Study : Compare catalytic efficiency with triphenylgermanium chloride (CAS 1626-24-09) in C–H activation reactions .

Q. How does the electronic structure of this compound influence its reactivity compared to silicon/tin analogs?

- Electronegativity Differences : Germanium’s lower electronegativity (2.01) vs. silicon (1.90) and tin (1.96) affects bond polarization and nucleophilic substitution rates.

- Experimental Design : Perform comparative studies using Hammett plots or kinetic isotope effects (KIE) to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。